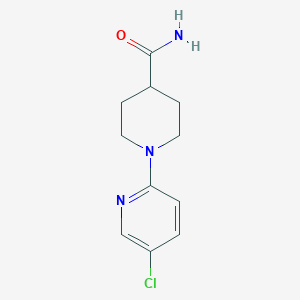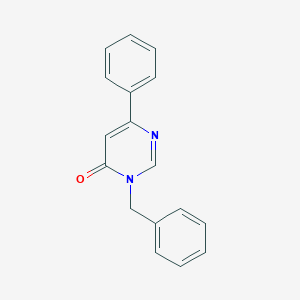
2-(Hexylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(Hexylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid” is an organic compound containing a carboxylic acid group (-COOH), two amine groups (-NH2), and a naphthalene moiety. The presence of these functional groups suggests that it might exhibit interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon, along with amine and carboxylic acid functional groups. These groups could potentially engage in a variety of interactions, including hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including those typical of amines, carboxylic acids, and aromatic compounds. For example, the amine groups might participate in condensation reactions, while the carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like -COOH and -NH2) could enhance its solubility in polar solvents .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Application: Emissive Materials for OLEDs This compound has potential applications in the development of blue fluorescent organic light-emitting diodes (OLEDs). By incorporating aromatic groups like naphthalene into the molecular structure, it can serve as an emissive material that exhibits high efficiency and stability .
Drug Discovery
Application: Scaffold for Medicinal Chemistry In drug discovery, the naphthalene moiety present in this compound can be utilized as a scaffold. Its structural features may be beneficial in the synthesis of novel pharmaceuticals, particularly in the exploration of new therapeutic agents .
Medical Research
Application: Bioactive Compound Synthesis The hexylamino and naphthalen-2-ylamino groups could be key in synthesizing bioactive compounds. These structures are often found in molecules with significant biological activity and could lead to advancements in medical research .
Chemical Synthesis
Application: Advanced Synthetic Intermediate This compound could act as an advanced synthetic intermediate in the creation of complex molecules. Its unique functional groups make it a versatile precursor for various chemical reactions, potentially opening new pathways in synthetic chemistry .
Material Science
Application: Synthesis of Functional Materials In material science, this compound’s molecular architecture could be instrumental in synthesizing new functional materials. Its ability to integrate into larger molecular frameworks can lead to the development of novel materials with specific properties .
Analytical Chemistry
Application: Chromatographic Analysis Due to its distinctive structure, this compound can be used as a standard or reference in chromatographic analysis. It can help in the identification and quantification of similar compounds in complex mixtures .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(hexylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-2-3-4-7-12-21-18(20(24)25)14-19(23)22-17-11-10-15-8-5-6-9-16(15)13-17/h5-6,8-11,13,18,21H,2-4,7,12,14H2,1H3,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAFHRUGLYZQPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(CC(=O)NC1=CC2=CC=CC=C2C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hexylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2887228.png)
![N-(4-methylbenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2887229.png)
![Methyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/no-structure.png)
![2-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol](/img/structure/B2887233.png)




![4-[(3,4-dihydro-2H-pyrrol-5-yl)amino]benzoic acid](/img/structure/B2887239.png)
![Ethyl 2-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2887242.png)
![N-(2,5-dimethoxyphenyl)-2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2887244.png)

![1-(2-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2887250.png)